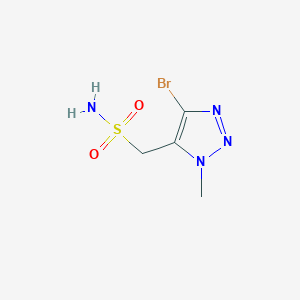
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a methanesulfonamide group at the 5th position of the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Triazole Ring:
Methylation: The methyl group can be introduced at the 1st position using a methylating agent like methyl iodide.
Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the triazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds.
科学研究应用
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methanesulfonamide group can enhance its solubility and bioavailability. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)amine: Similar structure but with an amino group instead of a methanesulfonamide group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)thiol: Similar structure but with a thiol group instead of a methanesulfonamide group.
Uniqueness
The uniqueness of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonamide group enhances its solubility and potential bioactivity, making it a valuable compound for various applications.
属性
分子式 |
C4H7BrN4O2S |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
(5-bromo-3-methyltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C4H7BrN4O2S/c1-9-3(2-12(6,10)11)4(5)7-8-9/h2H2,1H3,(H2,6,10,11) |
InChI 键 |
ZBYSAXVTLCXGKH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)Br)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)




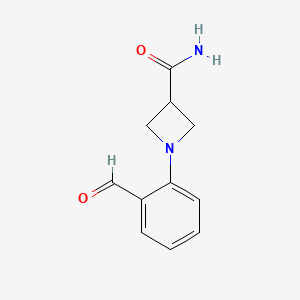

![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
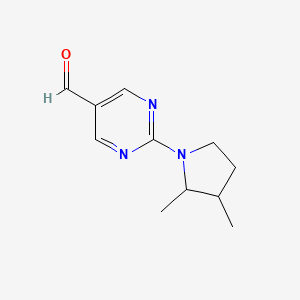
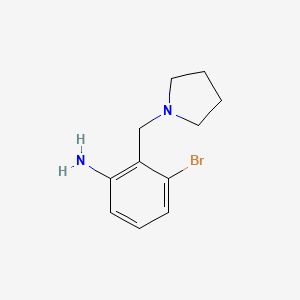
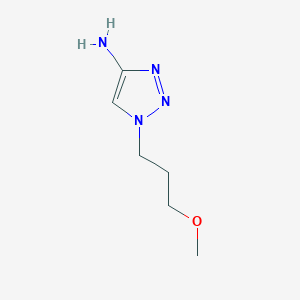
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
